2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Inhibition Studies
Benzenesulfonamides, including derivatives with complex substitutions, have been studied for their biochemical properties and potential as enzyme inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases (Röver et al., 1997). This pathway's modulation is a promising approach for treating diseases like Alzheimer's and Huntington's, where the balance of kynurenine pathway metabolites is disrupted.
Antimicrobial Activities
Several benzenesulfonamide derivatives have shown promising antimicrobial activities. Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and exhibited significant activity against Mycobacterium tuberculosis, indicating their potential application in developing new antituberculosis agents (Ghorab et al., 2017).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their COX-2 inhibition, a key target in developing anti-inflammatory drugs. The introduction of specific substituents has been shown to enhance selectivity and potency, making these compounds candidates for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer and Antioxidant Properties
Certain benzenesulfonamide derivatives have been evaluated for their anticancer and antioxidant properties, highlighting the potential for these compounds to contribute to cancer treatment protocols and oxidative stress management. For example, celecoxib derivatives bearing benzenesulfonamide moiety were investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents' activities, showing that specific modifications can lead to compounds with significant biological activities (Küçükgüzel et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and characterization of novel benzenesulfonamide derivatives have also been directed toward understanding their enzyme inhibition capabilities through molecular docking studies. These studies provide insights into how these compounds interact with specific enzymes at the molecular level, offering pathways to designing more effective inhibitors for various enzymes involved in disease processes (Alyar et al., 2019).
Properties
IUPAC Name |
2,5-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-8-9-16(25-2)17(11-15)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOSWWTUZIJLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.